molecular formula C11H14N4 B1421905 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile CAS No. 1175689-23-2

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B1421905
CAS No.: 1175689-23-2
M. Wt: 202.26 g/mol
InChI Key: PYIMJPGDPNIVOP-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile (CAS: 1175689-23-2) is a heterocyclic compound featuring a pyridine ring substituted with a methylpiperazine group at position 6 and a cyano group at position 2. Its molecular formula is C₁₁H₁₄N₄, with a molecular weight of 202.26 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor-targeting molecules due to its dual functional groups (piperazine for solubility modulation and cyano for electronic effects).

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-4-2-3-10(9-12)13-11/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIMJPGDPNIVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Properties

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a white crystalline solid. It exhibits weak basic properties and is soluble in organic solvents, including methanol, acetonitrile, and dichloromethane. The compound has a melting point within the range of 120-122°C.

Preparation Methods

The preparation of this compound typically involves a multi-step reaction. A common method includes using piperazine and pyridine as raw materials undergoing a condensation reaction, followed by cyanation under specific conditions to yield the target product.

Applications and Research Findings

This compound is mainly used in research and development within the chemical and pharmaceutical industries.

Spectroscopic Data

Property Value
Molecular Formula \$$C{11}H{14}N_4\$$
Molecular Weight 202.26 g/mol
IUPAC Name This compound
Standard InChI InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-4-2-3-10(9-12)13-11/h2-4H,5-8H2,1H3
Standard InChIKey PYIMJPGDPNIVOP-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CC=CC(=N2)C#N
Canonical SMILES CN1CCN(CC1)C2=CC=CC(=N2)C#N
PubChem Compound ID 51063995

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties
Research indicates that derivatives of pyridine and piperazine compounds, including 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, exhibit anticancer properties. These compounds often act as inhibitors of specific protein kinases involved in cancer progression. For instance, inhibitors targeting IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1) have shown promise in treating cancers, including breast and prostate cancers, by disrupting aberrant signaling pathways associated with tumor growth .

Antimicrobial Activity
The compound has also been explored for its antimicrobial effects. Studies on similar pyridine derivatives suggest that they can inhibit the growth of various bacterial strains, potentially offering new avenues for antibiotic development . The structural features of this compound may be responsible for its activity against resistant bacterial strains.

Mechanistic Insights

Protein Kinase Inhibition
The mechanism of action for many pyridine-based compounds involves the inhibition of protein kinases. These enzymes are crucial for various cellular processes, including cell proliferation and survival. By inhibiting these kinases, compounds like this compound can effectively disrupt cancer cell signaling .

Fluorescent Properties
Some studies have reported that pyridine derivatives possess fluorescent properties, which can be harnessed for use in security markers or diagnostic tools . This characteristic opens up additional applications in material science and bioimaging.

Synthesis and Derivative Development

The synthesis of this compound typically involves nucleophilic substitution reactions, where piperazine derivatives react with pyridine carbonitriles under controlled conditions to yield the desired compound with high purity . The ability to modify the piperazine moiety allows for the development of a library of derivatives with tailored biological activities.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study demonstrated that derivatives similar to this compound inhibited the growth of cancer cell lines through kinase inhibition .
Antimicrobial Effects Research indicated that related compounds showed significant activity against resistant bacterial strains, suggesting potential for new antibiotic development .
Fluorescent Applications Certain pyridine derivatives were utilized as fluorescent markers in security applications, showcasing their versatility beyond medicinal chemistry .

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

3-Amino-6-piperidin-1-ylpyridine-2-carbonitrile
  • Molecular Formula : C₁₁H₁₄N₄ (identical to the target compound).
  • Key Difference : Replaces the methylpiperazine group with a piperidine ring.
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile
  • Molecular Formula : C₂₁H₂₀N₄S.
  • Key Features : Additional phenyl (position 4) and thiophenyl (position 6) substituents.
  • Impact: Increased molecular weight (360.47 g/mol) enhances lipophilicity (higher logP), favoring membrane permeability but reducing solubility.

Heterocyclic Modifications on the Piperazine Ring

6-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile
  • Molecular Formula : C₁₆H₁₆N₈.
  • Key Feature : Incorporates a purine ring system (a nucleobase analog) at the piperazine position.
  • Impact: Significantly higher molecular weight (320.35 g/mol) and nitrogen content, enhancing interactions with kinases or nucleic acid targets. Potential application in anticancer or antiviral therapies due to purine’s role in nucleotide mimicry .
6-{4-[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
  • Molecular Formula : C₁₇H₁₆N₈.
  • Key Feature : Pyrimidine-pyrazole hybrid substituent.
  • Impact :
    • Extended π-conjugation system improves binding to ATP pockets in kinases.
    • Molecular weight (332.4 g/mol ) and polarity may influence blood-brain barrier permeability, limiting CNS applications .

Core Scaffold Replacements

6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic Acid
  • Key Difference: Replaces pyridine with pyridazine and substitutes the cyano group with a carboxylic acid.
  • Impact :
    • Carboxylic acid introduces pH-dependent solubility and hydrogen-bonding capacity.
    • Pyridazine’s electron-deficient core alters electronic properties compared to pyridine, affecting reactivity in coupling reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile C₁₁H₁₄N₄ 202.26 Methylpiperazine, cyano Kinase inhibitors, intermediates
3-Amino-6-piperidin-1-ylpyridine-2-carbonitrile C₁₁H₁₄N₄ 202.26 Piperidine, cyano Solubility-limited drug candidates
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile C₂₁H₂₀N₄S 360.47 Phenyl, thiophene Materials science, receptor ligands
6-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile C₁₆H₁₆N₈ 320.35 Purine Anticancer/antiviral therapies
6-{4-[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile C₁₇H₁₆N₈ 332.40 Pyrimidine-pyrazole Kinase inhibitors, enzyme modulators

Research Findings and Trends

  • Synthetic Routes : The target compound is likely synthesized via nucleophilic substitution, as seen in analogs like 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, where brominated precursors react with methylpiperazine .
  • Biological Activity: Methylpiperazine derivatives generally exhibit improved solubility, while cyano groups enhance binding via dipole interactions. Purine- or pyrimidine-containing analogs show higher specificity for enzymatic targets .
  • Crystallography : Single-crystal X-ray studies (e.g., ) confirm the planar geometry of pyridine derivatives, aiding in rational drug design .

Biological Activity

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H14_{14}N4_{4}, with a molecular weight of 202.26 g/mol. The compound features a pyridine ring substituted with a 4-methylpiperazine moiety and a carbonitrile group, which contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including those containing piperazine. The presence of the piperazine moiety is believed to enhance the antimicrobial efficacy due to its ability to interact with various biological targets.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Activity Against
This compoundTBDE. coli, S. aureus
4-(4-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-(methylthio)pyrimidine-5-carbonitrile50MRSA
2-(methyldithio)pyridine-3-carbonitrile0.5 - 64Various bacterial strains

The minimum inhibitory concentrations (MICs) for these compounds demonstrate their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperazine and pyridine structures can significantly impact their antimicrobial properties .

Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored in various studies. For instance, derivatives containing piperazine have shown promise as inhibitors of cancer cell proliferation.

Case Study:
A study on a related compound, 4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-(methylthio)pyrimidine-5-carbonitrile, reported an IC50_{50} value of 123 nM against cancer cell lines, indicating significant cytotoxicity . This suggests that the structural features of piperazine-containing compounds may play a critical role in their anticancer activity.

The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. For example, some studies suggest that pyridine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Q & A

Q. What protocols ensure safe handling of nitrile-containing intermediates during synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation exposure .
  • PPE : Nitrile gloves (not latex) and chemical-resistant aprons .
  • Waste disposal : Neutralize cyanide byproducts with NaHCO₃ before aqueous disposal .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
Reactant of Route 2
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6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

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